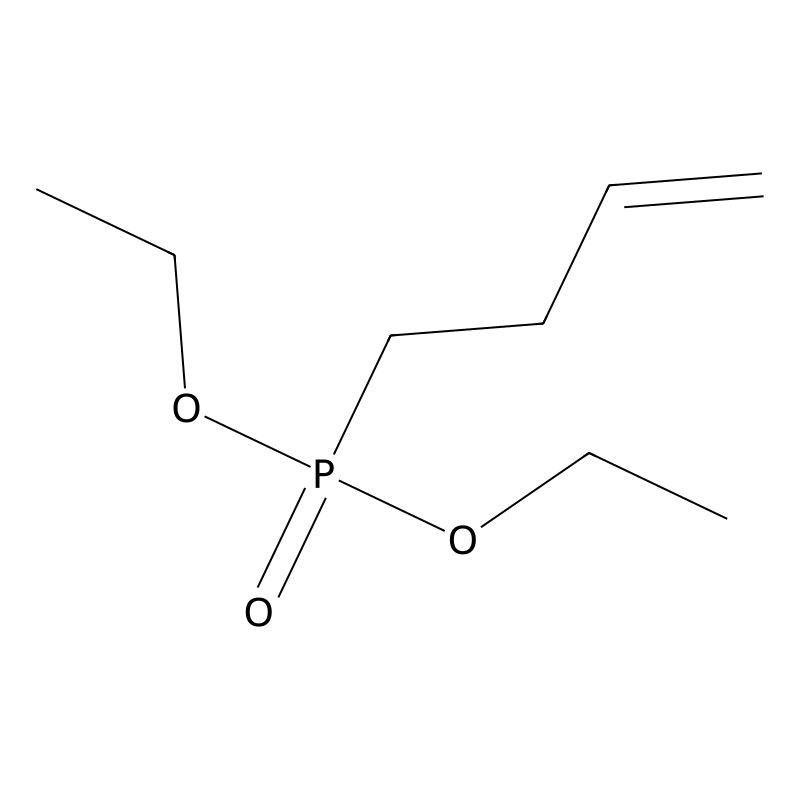

Diethyl 3-butenylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl 3-butenylphosphonate is an organophosphorus compound with the molecular formula C₈H₁₇O₃P. It features a butenyl group connected to a phosphonate moiety, making it a significant intermediate in organic synthesis. This compound is characterized by its unique structure, which includes a phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethyl groups, along with a butenyl chain. The compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological properties .

- Diels-Alder Reactions: This compound acts as a reactant in gold-catalyzed Diels-Alder reactions, leading to the formation of bicyclo[3.3.1]alkenone frameworks .

- Enzymatic Reactions: It can be resolved enzymatically, allowing for the preparation of specific enantiomers through asymmetric reduction processes .

The reactivity of diethyl 3-butenylphosphonate makes it valuable for synthesizing complex organic molecules.

Diethyl 3-butenylphosphonate exhibits notable biological activity, particularly as a precursor for antiviral compounds. Its derivatives have been explored for their potential efficacy against viral infections, highlighting its significance in medicinal chemistry. The compound's ability to modify biological pathways through its phosphonate group adds to its therapeutic potential .

Several methods have been developed for synthesizing diethyl 3-butenylphosphonate:

- Direct Phosphonylation: This method involves the reaction of an appropriate butenyl alcohol with diethyl phosphite under acidic or basic conditions.

- Enzymatic Methods: Utilizing specific enzymes can facilitate the asymmetric synthesis of this compound, providing enantiomerically enriched products .

- Gold-Catalyzed Reactions: These reactions can also be employed to form diethyl 3-butenylphosphonate from simpler precursors through a series of transformations involving gold catalysts .

Diethyl 3-butenylphosphonate finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

- Medicinal Chemistry: Its derivatives are investigated for antiviral properties and other therapeutic uses.

- Agricultural Chemicals: The compound is also explored for potential use in developing agrochemicals due to its biological activity .

Research on diethyl 3-butenylphosphonate has included interaction studies that assess its behavior in biological systems:

- Enzyme Interactions: Studies have shown how this compound interacts with enzymes, influencing their activity and leading to the development of new enzymatic processes for synthesizing chiral compounds .

- Biological Pathways: Investigations into how diethyl 3-butenylphosphonate affects various biological pathways are ongoing, focusing on its potential as a drug candidate .

Diethyl 3-butenylphosphonate shares structural similarities with several other phosphonates and alkenes. Here are some comparable compounds:

Uniqueness of Diethyl 3-Butenylphosphonate: The presence of the butenyl group specifically at the 3-position distinguishes it from other similar compounds, allowing for unique reactivity patterns and applications in synthetic chemistry.

Organophosphorus chemistry emerged in the late 19th century with Michaelis and Arbuzov’s foundational work on phosphonate synthesis. The Michaelis–Arbuzov reaction, discovered in 1898, established a reliable method for converting alkyl halides into phosphonates using trialkyl phosphites. This reaction laid the groundwork for developing diethyl 3-butenylphosphonate, which gained prominence in the mid-20th century as a precursor for pesticides and nerve agents. The compound’s structural flexibility—featuring a reactive allylic system and a stable phosphonate group—allowed its integration into advanced synthetic methodologies, including the Horner–Wadsworth–Emmons reaction for alkene synthesis.

Position Within Phosphonate Research Framework

Diethyl 3-butenylphosphonate occupies a niche as a bifunctional reagent in organophosphorus chemistry. Its butenyl chain facilitates [4+2] cycloadditions and conjugate additions, while the phosphonate group acts as a directing moiety in transition-metal catalysis. This dual functionality enables its use in constructing complex architectures, such as bicyclic alkenones and antiviral nucleoside analogs. Comparative studies highlight its superiority over simpler phosphonates (e.g., diethyl vinylphosphonate) due to enhanced stereocontrol and reduced side reactions in multi-step syntheses.

Significance in Contemporary Synthetic Chemistry

In modern contexts, diethyl 3-butenylphosphonate addresses critical challenges in sustainable chemistry. Its role in photoredox-catalyzed cyclopropanation (e.g., with α-bromo-β-ketoesters) exemplifies its utility in generating high-value cyclopropanes under mild conditions. Additionally, its application in gold-catalyzed Diels–Alder reactions demonstrates compatibility with eco-friendly catalytic systems, reducing reliance on toxic reagents.

Arbuzov Reaction Pathways

The Michaelis–Arbuzov reaction represents one of the most fundamental and widely employed methods for synthesizing diethyl 3-butenylphosphonate [9] [10]. This transformation involves the reaction between trialkyl phosphites and alkyl halides to form phosphonate esters through a well-established mechanism [11]. The reaction typically proceeds through nucleophilic attack by the phosphorus center on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate [14]. Subsequent nucleophilic displacement by the halide ion results in carbon-oxygen bond cleavage, yielding the desired phosphonate product [9].

For diethyl 3-butenylphosphonate synthesis, triethyl phosphite reacts with 4-bromo-1-butene under thermal conditions [13] [15]. The reaction generally requires elevated temperatures ranging from 150-200°C and can be conducted either neat or in appropriate solvents [13] [14]. Primary alkyl halides demonstrate superior reactivity compared to secondary or tertiary counterparts, with the reactivity order following: alkyl iodides > alkyl bromides > alkyl chlorides [14]. The Arbuzov reaction offers excellent atom economy and typically provides yields ranging from 60-90% for simple alkyl phosphonates [13] [15].

Recent advances have introduced Lewis acid-mediated variations that allow the reaction to proceed at room temperature [14]. These modified conditions employ catalysts such as boron trifluoride etherate or other Lewis acids to activate the alkyl halide, thereby facilitating the nucleophilic attack by the phosphite [29] [32]. Additionally, microwave-assisted protocols have been developed to reduce reaction times while maintaining high yields [30].

Synthesis from Diethyl Iodomethylphosphonate and Allyltributyltin

A highly efficient synthetic route to diethyl 3-butenylphosphonate involves the radical coupling reaction between diethyl iodomethylphosphonate and allyltributyltin [1] [5]. This transformation utilizes azobisisobutyronitrile as a radical initiator in acetonitrile at 80°C for 4 hours under an inert atmosphere [1] [5]. The reaction achieves an impressive yield of 88%, demonstrating the effectiveness of this organostannane-mediated approach [1].

The mechanism involves the generation of alkyl radicals from diethyl iodomethylphosphonate through homolytic cleavage of the carbon-iodine bond initiated by azobisisobutyronitrile-derived radicals [41] [42]. These phosphonate radicals subsequently react with allyltributyltin through a radical substitution mechanism, transferring the allyl group to the phosphonate framework while regenerating tributyltin radicals [42] [43]. The use of azobisisobutyronitrile as a radical initiator provides several advantages over organic peroxides, including the absence of oxygenated byproducts and minimal yellow discoloration [41].

This synthetic approach demonstrates excellent functional group tolerance and operates under relatively mild conditions compared to traditional thermal methods [42] [43]. The reaction conditions are optimized to minimize side reactions such as direct reduction of the halophosphonate to diethyl methylphosphonate, which can occur as a competing pathway [43].

Alternative Synthetic Routes

Several alternative synthetic methodologies have been developed for accessing diethyl 3-butenylphosphonate, each offering distinct advantages in terms of substrate scope, reaction conditions, or environmental considerations [27] [28]. Cross-coupling approaches utilizing transition metal catalysis have emerged as powerful alternatives to traditional methods [16] [27].

Nickel-catalyzed Suzuki–Miyaura coupling reactions provide an efficient route to diethyl 3-butenylphosphonate derivatives through the coupling of diethyl 2-bromoallylphosphonate with various arylboronic acids [16]. These reactions employ nickel sulfate hexahydrate as the catalyst in combination with a cationic bipyridyl ligand, operating in aqueous media at 120°C [16]. The method demonstrates excellent yields up to 99% and exhibits broad functional group compatibility [16].

The phospha-Michael addition reaction represents another valuable synthetic approach, involving the addition of diethyl phosphite to α,β-unsaturated compounds [28] [29]. This methodology typically employs base catalysis and proceeds through nucleophilic attack of the phosphite on the activated alkene, followed by protonation to yield the phosphonate product [28]. Boron trifluoride etherate has been successfully employed as a catalyst for transforming readily available precursors such as 1,3-benzoxazines to phosphonates through ortho-quinone methide intermediates [29] [32].

Flow chemistry approaches have been implemented for the continuous synthesis of phosphonate esters, offering improved safety profiles and enhanced reaction control [30]. These methods utilize microwave-assisted conditions in flow reactors, enabling precise temperature and residence time control while minimizing the formation of byproducts [30].

Mechanistic Considerations in Synthesis

The mechanistic pathways underlying diethyl 3-butenylphosphonate synthesis involve complex radical and ionic processes that significantly influence reaction outcomes and product selectivity [33] [34]. Understanding these mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies [35] [36].

In the Arbuzov reaction mechanism, the initial step involves nucleophilic substitution at the electrophilic carbon center, forming a phosphonium salt intermediate [9] [14]. The stability of this intermediate depends on the electronic nature of the substituents and the reaction conditions [12]. For primary alkyl halides, the mechanism typically follows a concerted substitution pathway, while secondary halides may proceed through alternative mechanistic manifolds involving radical intermediates [11] [14].

Radical-mediated syntheses involving organostannane reagents proceed through well-defined radical chain mechanisms [42] [43]. The initiation step involves homolytic cleavage of azobisisobutyronitrile to generate cyano-substituted alkyl radicals, which subsequently abstract halogen atoms from the halophosphonate substrates [41] [42]. The resulting phosphonate radicals exhibit sufficient stability due to α-stabilization by the phosphoryl group, enabling selective reactions with allyltin reagents [42] [43].

Computational studies have provided insights into the energetics of these transformations, revealing that the formation of phosphoranyl radical intermediates plays a crucial role in determining reaction selectivity [20] [33]. The competition between α-scission and β-scission pathways in phosphoranyl radicals is governed by the relative radical stabilities and bond strengths of the products [20].

Mechanistic investigations have also elucidated the role of solvent effects in phosphonate synthesis [35] [39]. Polar solvents tend to stabilize ionic intermediates in Arbuzov reactions, while nonpolar solvents favor radical pathways [39]. Temperature effects are equally important, with higher temperatures promoting radical mechanisms over ionic pathways [36].

Green Chemistry Approaches for Sustainable Production

The development of environmentally sustainable methods for diethyl 3-butenylphosphonate synthesis has become increasingly important in modern synthetic chemistry [21] [23]. Green chemistry principles emphasize the reduction of hazardous reagents, minimization of waste generation, and utilization of renewable feedstocks [24] [25].

Mechanochemical synthesis represents a promising approach for sustainable phosphonate production [25]. This method employs mechanical force to drive chemical transformations in the absence of solvents, utilizing polyphosphates as phosphorus sources [25]. The reaction between sodium carbide and condensed phosphates under ball-milling conditions provides access to phosphonate products with yields up to 63% [25]. This approach eliminates the need for hazardous white phosphorus intermediates and operates at ambient temperature [25].

Aqueous-phase synthesis methodologies have been developed to replace organic solvents with water [16] [24]. Nickel-catalyzed cross-coupling reactions in water demonstrate excellent performance while reducing environmental impact [16]. The use of water-soluble ligands enables efficient catalyst turnover and facilitates product isolation through simple extraction procedures [16].

Biocatalytic approaches utilizing phosphonate-metabolizing enzymes offer potential for sustainable synthesis [34]. These methods leverage the specificity and mild operating conditions of enzymatic systems to achieve selective phosphonate formation [34]. While still in early development stages, enzyme-catalyzed phosphorylation reactions show promise for industrial applications [34].

The implementation of continuous flow processes contributes to greener synthesis by improving energy efficiency and reducing waste generation [30]. Flow reactors enable precise control of reaction parameters, leading to higher selectivity and reduced byproduct formation [30]. Microwave-assisted flow synthesis further enhances energy efficiency by providing rapid and uniform heating [30].

Renewable feedstock utilization represents another important aspect of green phosphonate synthesis [23] [26]. The development of phosphorus recovery technologies from agricultural and municipal waste streams provides sustainable alternatives to mined phosphate rock [26]. These approaches align with circular economy principles and reduce dependence on finite mineral resources [26].

Data Tables

Table 1: Physical and Chemical Properties of Diethyl 3-butenylphosphonate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₇O₃P | [2] [4] [5] |

| Molecular Weight (g/mol) | 192.19 | [2] [4] [5] |

| CAS Number | 15916-48-0 | [1] [2] [4] |

| Density (g/mL at 25°C) | 1.005 | [5] [8] |

| Boiling Point | 55°C at 0.55 mmHg | [5] [8] |

| Flash Point | 222°F (105.6°C) | [5] [8] |

| Exact Mass | 192.092 | [5] |

| Polar Surface Area | 45.34 Ų | [5] |

| LogP | 2.83 | [5] |

| Vapour Pressure (at 25°C) | 0.053 mmHg | [5] |

| Index of Refraction | 1.425 | [5] |

Table 2: Comparison of Synthetic Methods for Diethyl 3-butenylphosphonate

| Method | Typical Yield (%) | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Arbuzov Reaction | 60-90 | Heat (150-200°C), solvent-free or with solvent | Well-established, high atom economy | [9] [10] [11] |

| Diethyl Iodomethylphosphonate + Allyltributyltin | 88 | Azobisisobutyronitrile, acetonitrile, 80°C, 4h, inert atmosphere | High yield, specific product formation | [1] [5] |

| Radical Coupling with Azobisisobutyronitrile | 40-72 | Tributyltin hydride, azobisisobutyronitrile, benzene/toluene, reflux | Functional group tolerance, mild conditions | [42] [43] |

| Nickel-Catalyzed Cross-Coupling | 55-99 | Nickel sulfate hexahydrate, potassium phosphate, water, 120°C | Water-based, environmentally friendly | [16] |

| Mechanochemical Phosphorylation | 32-63 | Ball milling, polyphosphates, room temperature | Solvent-free, sustainable approach | [25] |

The phosphonate group in diethyl 3-butenylphosphonate exhibits characteristic nucleophilic behavior that governs many of its chemical transformations [1] [2]. The phosphorus center, despite being in the pentavalent oxidation state, maintains significant nucleophilic character due to the electron-donating nature of the ethoxy substituents and the polarizable nature of the phosphorus-oxygen bonds.

The nucleophilic reactivity of organophosphorus compounds follows a well-established hierarchy, with trivalent phosphorus compounds generally exhibiting higher nucleophilicity than their pentavalent counterparts [2]. However, diethyl 3-butenylphosphonate demonstrates moderate nucleophilic reactivity, particularly toward activated electrophiles such as alkyl halides and Michael acceptors [1] [3].

| Nucleophile | Reactivity | Typical Electrophiles | Products | Conditions |

|---|---|---|---|---|

| Phosphines (PR₃) | High | Alkyl halides | Phosphonium salts | Mild, ambient temperature |

| Phosphites (P(OR)₃) | High | Michael acceptors | Phosphonate esters | Catalytic, heated |

| Phosphonates | Moderate | Activated alkenes | C-P bonds | Basic or acidic |

| Phosphine oxides | Moderate | α,β-unsaturated compounds | Phospha-Michael adducts | Thermal or catalytic |

| H-phosphonates | Variable | Activated alkenes | Phosphinic acids | Solvent-free or catalytic |

The mechanism of nucleophilic substitution typically involves the formation of a phosphoranyl intermediate, where the phosphorus center temporarily expands its coordination sphere to accommodate the incoming nucleophile [4] [5]. This process is facilitated by the availability of vacant d-orbitals on the phosphorus atom, which can accommodate additional electron density during the transition state formation.

Kinetic studies have revealed that the nucleophilic reactivity of diethyl 3-butenylphosphonate is influenced by several factors, including the nature of the leaving group, steric hindrance around the phosphorus center, and the electronic properties of the substituents [3]. The presence of the butenyl chain introduces additional steric considerations that can impact the accessibility of the phosphorus center to incoming nucleophiles.

Phospha-Michael Addition Reactions

The phospha-Michael addition represents one of the most important classes of reactions involving diethyl 3-butenylphosphonate, where the compound can function as both a nucleophile and an electrophile depending on the reaction conditions [6] [7] [8]. This versatility stems from the dual nature of the molecule, possessing both a phosphonate group capable of nucleophilic attack and an alkene moiety that can serve as a Michael acceptor.

When diethyl 3-butenylphosphonate acts as a nucleophile, it typically undergoes addition to α,β-unsaturated carbonyl compounds through a mechanism involving initial nucleophilic attack by the phosphorus center, followed by protonation of the resulting carbanion intermediate [7] [8]. The reaction is generally catalyzed by bases such as triethylamine, diazabicycloundecene, or pyridine-based organocatalysts, which activate the phosphonate through deprotonation or coordination.

| Transformation | Key Intermediate | Rate-Determining Step | Stereochemistry | Solvent Effects |

|---|---|---|---|---|

| Phospha-Michael Addition | Carbanion at β-position | Nucleophilic attack | Anti-addition | Polar solvents favor |

| Nucleophilic Substitution at P | Phosphoranyl species | Nucleophile approach | Inversion at P | Coordinating solvents |

| Radical Addition | Phosphoranyl radical | Radical addition | Retention/racemization | Minimal effect |

| Hydrolysis (P-O cleavage) | Protonated phosphonate | P-O bond cleavage | Retention | Protic solvents |

| Hydrolysis (C-O cleavage) | Carbocation | C-O bond cleavage | Racemization | Polar protic solvents |

The enantioselective phospha-Michael addition has been achieved through the use of chiral catalysts, particularly chiral phosphoric acids and bifunctional squaramide catalysts [6] [9]. These reactions typically proceed through a dual activation mechanism, where the catalyst simultaneously activates both the nucleophile and the electrophile, leading to high levels of stereoinduction.

Recent advances in enzymatic catalysis have demonstrated the successful application of lipases in phospha-Michael addition reactions under mild conditions [10]. Novozym 435, in particular, has shown remarkable efficiency in catalyzing the addition of diphenylphosphine oxide to various Michael acceptors, offering an environmentally friendly alternative to traditional chemical catalysts.

Behavior in Radical-Mediated Transformations

The radical chemistry of diethyl 3-butenylphosphonate involves complex mechanisms centered around the formation and reactivity of phosphoranyl radical intermediates [11] [12] [13]. These transformations have gained significant attention due to their potential in photoredox catalysis and their ability to form carbon-phosphorus bonds under mild conditions.

The fundamental mechanism involves the addition of carbon-centered radicals to the phosphorus center, forming transient phosphoranyl radical species that can undergo subsequent transformations through β-scission or other pathways [11] [12]. The stability and reactivity of these intermediates are governed by the electronic structure of the phosphorus center and the nature of the substituents.

| Radical Type | Generation Method | Reactivity | Products | Selectivity |

|---|---|---|---|---|

| Phosphoranyl radicals | Alkyl radical + P(III) | β-scission dominant | Phosphonates + alkyl radicals | High for β-scission |

| Phosphonyl radicals | Homolytic P-Se cleavage | Addition to alkenes | Phosphonate adducts | Anti-Markovnikov |

| Phosphorus-centered radicals | Photoredox catalysis | Varied pathways | C-P bonds | Substrate dependent |

| Alkyl radicals + P(III) | Radical precursors | Phosphoranyl formation | Phosphoranyl intermediates | Stereoselective |

| Phosphite radicals | Oxidative conditions | Radical chain reactions | Phosphonate esters | Regioselective |

In photoredox-catalyzed transformations, diethyl 3-butenylphosphonate can serve as a radical trap, intercepting photochemically generated alkyl radicals to form phosphoranyl radical intermediates [14] [13]. The subsequent β-scission of these intermediates is driven by the thermodynamic stability of the resulting phosphinate products and the formation of stabilized carbon-centered radicals.

The rate constants for these radical processes have been measured using radical clock experiments, revealing that the phosphorylation of primary alkyl radicals proceeds with rate constants on the order of 10⁵ M⁻¹s⁻¹, making these transformations kinetically competitive with other radical pathways [12] [14].

Hydrolysis Mechanisms and Transformations

The hydrolysis of diethyl 3-butenylphosphonate proceeds through distinct mechanistic pathways depending on the reaction conditions, with acidic and basic hydrolysis following fundamentally different mechanisms [15] [16] [17]. These transformations are of significant importance both from a synthetic perspective and in understanding the stability and degradation pathways of phosphonate esters.

Under acidic conditions, the hydrolysis typically follows either the AAc2 mechanism, involving nucleophilic attack by water on the phosphorus center with concurrent P-O bond cleavage, or the AAl2 mechanism, where C-O bond cleavage occurs through the formation of a carbocation intermediate [15] [16]. The choice between these pathways depends on the nature of the alkyl groups and the specific reaction conditions.

| Substrate Type | pH Conditions | Temperature (°C) | Half-life | Mechanism |

|---|---|---|---|---|

| Diethyl phosphonates | Acidic (HCl 35%) | 100-120 | Hours to days | AAc2 or AAl2 |

| Phosphate diesters | Basic (pH 12-14) | 70-80 | Minutes to hours | Nucleophilic attack |

| Phosphate triesters | Neutral (pH 7) | 25 | Years | Dissociative |

| Cyclic phosphonates | Acidic | 100 | Hours | Enhanced reactivity |

| Aryl phosphonates | Variable | Variable | Variable | Substituent dependent |

The mechanism of acidic hydrolysis involves initial protonation of the phosphoryl oxygen, creating a highly electrophilic phosphorus center that is susceptible to nucleophilic attack by water molecules [16]. The subsequent cleavage can occur either at the P-O bond leading to phosphonic acid formation, or at the C-O bond resulting in alcohol elimination and phosphonic acid production.

Basic hydrolysis proceeds through direct nucleophilic attack by hydroxide ions on the phosphorus center, leading to the formation of a pentacoordinate phosphoranyl intermediate [15] [18]. The decomposition of this intermediate results in the elimination of the alkoxide leaving group and the formation of the corresponding phosphonic acid salt.

| Reaction | Optimal Temperature (°C) | Optimal pH | Catalyst/Reagent | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Phospha-Michael Addition | 80-100 | Basic (8-10) | Base (DBU, Et₃N) | 70-95 | 1-24 hours |

| Radical Phosphorylation | 20-40 | Neutral (6-8) | Photocatalyst | 60-85 | Minutes to hours |

| Nucleophilic Substitution | 25-80 | Variable | Lewis acid | 50-90 | Hours to days |

| Acidic Hydrolysis | 100-120 | Acidic (0-2) | HCl/HBr | 80-95 | Hours to days |

| Basic Hydrolysis | 70-80 | Basic (12-14) | NaOH/KOH | 85-99 | Minutes to hours |

The kinetics of these hydrolysis reactions are significantly influenced by solvent effects, with polar protic solvents generally accelerating the reaction rates through stabilization of the charged intermediates and transition states [19] [20]. The presence of the butenyl substituent in diethyl 3-butenylphosphonate introduces additional complexity through potential conjugation effects and steric hindrance, which can influence both the rate and selectivity of the hydrolysis process.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic